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Compound of Interest

5-Formyl-3-methoxyphenylboronic
Compound Name: d
aci

Cat. No.: B1443117

In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling
stands as a pillar, celebrated for its versatility and functional group tolerance.[1][2] Central to
this reaction is the organoboron partner, typically a boronic acid. The specific choice of boronic
acid is critical, as its substituents dictate reactivity, stability, and ultimately, the success of the
synthetic endeavor.[3] 5-Formyl-3-methoxyphenylboronic acid is a valuable reagent that
incorporates both an electron-withdrawing aldehyde and an electron-donating methoxy group.
This unique electronic profile makes it an intriguing building block for complex molecular
architectures in pharmaceutical and materials science.

This guide presents a comprehensive spectroscopic and analytical validation profile for 5-
Formyl-3-methoxyphenylboronic acid. As Senior Application Scientists, we recognize that
robust analytical data is the bedrock of reproducible science. Therefore, we will not only
present the data but also delve into the causality behind our experimental choices. We will
objectively compare the performance and spectral characteristics of this reagent against
structurally similar alternatives, providing the detailed experimental data necessary for
researchers, scientists, and drug development professionals to make informed decisions in
their work.

Part 1: Comprehensive Spectroscopic
Characterization

© 2025 BenchChem. All rights reserved. 1/14 Tech Support


https://www.benchchem.com/product/b1443117?utm_src=pdf-interest
https://pubs.rsc.org/en/content/articlehtml/2014/cs/c3cs60197h
https://www.tcichemicals.com/assets/brochure-pdfs/Brochure_R5065_E.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_2_4_Dimethoxypyrimidine_5_boronic_acid_and_Alternative_Boronic_Acid_Reagents_in_Suzuki_Miyaura_Cross_Coupling_Reactions.pdf
https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://www.benchchem.com/product/b1443117?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

A multi-technique spectroscopic approach is essential for the unambiguous structural
confirmation of any chemical reagent. The workflow below outlines the logical sequence of
analysis, where each step corroborates the findings of the last.

Spectroscopic Characterization Workflow

Sample Preparation
(Dissolution in Deuterated Solvent, e.g., DMSO-d6)

Provides detailed
proton/carbon framework

NMR Spectroscopy
(*H and 3C)

|
Cpnfirms functianal
groups (C=0, O-H: C-0)

Vibrational Spectroscopy
(FT-IR)

Mass Spectrometry
(ESI-MS)

Structural Confirmation
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Caption: Logical workflow for the complete spectroscopic characterization of a boronic acid
reagent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://www.benchchem.com/product/b1443117?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-
hydrogen framework. For boronic acids, DMSO-ds is often the solvent of choice as it solubilizes
the compound well and its residual water peak does not obscure the broad B(OH):z signal.

Experimental Protocol: NMR Analysis

o Sample Preparation: Accurately weigh approximately 10-15 mg of 5-Formyl-3-
methoxyphenylboronic acid and dissolve it in ~0.7 mL of DMSO-ds.

¢ Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (e.g., 16
or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon spectrum using a broadband decoupling pulse
sequence. A longer acquisition time (e.g., 1024 scans or more) is typically required.

Expected *H and 3C NMR Data

The combination of the meta-directing formyl group and the ortho-, para-directing methoxy
group results in a distinct substitution pattern on the aromatic ring. The following table
summarizes the expected chemical shifts, which are predicted based on established
substituent effects and data from analogous compounds.[4][5]
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Expected
Analysis Assignment Chemical Shift Multiplicity Notes
(6, ppm)
Highly
deshielded
1H NMR Aldehyde (-CHO) ~9.9-10.1 Singlet (s) proton

characteristic of

aldehydes.

Boronic Acid (-
B(OH)z2)

~8.0-8.5

Broad signal due

) to quadrupolar
Broad Singlet (br

s)

relaxation and
exchange with

trace water.

Aromatic (Ar-H)

~7.6-7.8

Three distinct
) aromatic protons
Multiplets (m) )
with complex

splitting patterns.

Methoxy (-OCHs)

~3.8-3.9

Characteristic

singlet for a
Singlet (s) methoxy group
attached to an

aromatic ring.

13C NMR

Aldehyde (C=0)

Deshielded

carbonyl carbon.

~192 - 194 C

Aromatic (C-O)

~160 - 162

Carbon attached
to the electron-
donating

methoxy group.

Aromatic (C-B)

~135 - 140

Carbon attached
to the boronic

C acid group;
signal may be

broad.
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Aromatic
Aromatic (C-H) ~115-130 CH carbons with
attached protons.

Carbon attached
~137 - 139 C to the formyl
group.

Aromatic (C-
CHO)

Typical chemical
Methoxy (-OCHs) ~55-56 CHs shift for an aryl
methyl ether.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for confirming the presence of key functional groups. The
analysis provides direct evidence for the aldehyde, boronic acid, and ether moieties.

Experimental Protocol: FT-IR Analysis

o Sample Preparation: Prepare a sample using either the KBr pellet method (mixing ~1 mg of
sample with ~100 mg of dry KBr and pressing into a pellet) or using an Attenuated Total
Reflectance (ATR) accessory with a small amount of solid sample.

e Acquisition: Record the spectrum, typically from 4000 cm~* to 400 cm™1.

e Background Correction: Perform a background scan prior to sample analysis to subtract
atmospheric CO2 and H20 signals.

Expected FT-IR Absorption Bands
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BENGHE

Expected

Vibrational Mode Intensity Significance

Wavenumber (cm~?)

Confirms the

presence of the

O-H Stretch 3200 - 3500 Strong, Broad ] ]
boronic acid -OH
groups.
C-H Stretch ) Indicates the aromatic
_ 3000 - 3100 Medium _
(Aromatic) ring C-H bonds.
Fermi resonance
C-H Stretch 2800 - 2900 & 2700 - o
Weak doublet, characteristic
(Aldehyde) 2800
of the aldehyde C-H.
Unambiguous
C=0 Stretch evidence of the
1680 - 1700 Strong ]
(Aldehyde) conjugated aldehyde
functional group.
C=C Stretch _ Aromatic ring skeletal
) 1580 - 1620 Medium-Strong o
(Aromatic) vibrations.
Characteristic stretch
B-O Stretch 1330 - 1380 Strong for the boron-oxygen
bond.[6]
Asymmetric C-O-C
C-O Stretch (Ether) 1200 - 1280 Strong stretch of the aryl

ether.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight of the compound, serving as a final
check on its identity. Electrospray lonization (ESI) is a soft ionization technique well-suited for
polar molecules like boronic acids.

Experimental Protocol: ESI-MS Analysis
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o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent

like methanol or acetonitrile.

e Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10

pL/min).

e Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe

different adducts.

Expected Mass-to-Charge Ratios (m/z) The molecular weight of CsH9BOa is 179.97 g/mol .[7]

lonization Mode Observed lon Expected m/z Notes
Positive (ESI+) [M+H]*+ 181.07 Protonated molecule.
Sodium adduct,
[M+Na]* 203.05 .
common in ESI.
) Deprotonated
Negative (ESI-) [M-H]~ 179.06
molecule.
Formate adduct from
[M+HCOO]~- 225.06

the mobile phase.[8]

Part 2: A Comparative Guide to Structurally Related

Boronic Acids

To fully appreciate the characteristics of 5-Formyl-3-methoxyphenylboronic acid, it is

instructive to compare it with its structural isomers and analogs. The electronic and steric

differences between these molecules manifest directly in their spectroscopic data and

reactivity.

Selected Comparative Compounds:

o Alternative 1: 3-Formylphenylboronic acid: Lacks the methoxy group.

o Alternative 2: 4-Formyl-3-methoxyphenylboronic acid: A positional isomer.
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» Alternative 3: 3-Methoxyphenylboronic acid: Lacks the formyl group.

Comparative Summary of Key Spectroscopic Data

Key *H NMR Key 'H NMR
_ _ Key IR Band
Compound Shift (Aldehyde,  Shift (Methoxy, (C=0 1 Reference
=0, cm~

ppm) ppm)
5-Formyl-3-
methoxyphenylb ~9.9-10.1 ~3.8-3.9 ~1680 - 1700 -
oronic acid
3-
Formylphenylbor  ~10.0 N/A ~1695 [4119]
onic acid
4-Formyl-3-
methoxyphenylb ~10.3 ~3.9 ~1685 [10]
oronic acid
3-
Methoxyphenylb N/A ~3.8 N/A [5]
oronic acid

Analysis of Comparative Data:

» Effect of Methoxy Group: Comparing the target molecule to 3-Formylphenylboronic acid, the
electronic influence of the methoxy group is subtle in the proton NMR and IR data shown. Its
primary utility lies in modulating the electronic density of the ring, which impacts reactivity in
cross-coupling reactions.

o Effect of Substituent Position: The positional isomer, 4-Formyl-3-methoxyphenylboronic acid,
shows a slightly more deshielded aldehyde proton. This highlights how the relative positions
of the substituents fine-tune the electronic environment of the entire molecule.

Part 3: Analytical Validation and Stability
Assessment
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The utility of a reagent is defined not only by its structure but also by its purity and stability.
Boronic acids are known to be susceptible to degradation, primarily through two pathways:
reversible intermolecular dehydration to form cyclic boroxine anhydrides and irreversible
protodeboronation (cleavage of the C-B bond).[1][11] A robust validation protocol is therefore
non-negotiable.

Analytical Validation Workflow

Method Development
(RP-HPLC with UV Detection)

Ensures method is
fit for purpose

Method Validation (ICH Guidelines)
- Specificity
- Linearity & Range
- Accuracy & Precision

Assesses stability-
indlicating capability

Forced Degradation Study
(Acid, Base, Oxidative, Thermal Stress)

Iglentifies potential
degradants

Impurity Profiling & Peak Purity

(HPLC-DAD/MS)

Establishment of Shelf-Life

& Storage Conditions

Click to download full resolution via product page

Caption: A self-validating workflow for purity and stability assessment of boronic acid reagents.
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Purity Determination by Reverse-Phase HPLC (RP-
HPLC)

RP-HPLC is the gold standard for purity analysis of small organic molecules due to its high

resolving power and sensitivity.[12]

Experimental Protocol: RP-HPLC Purity Assay

Instrumentation: A standard HPLC system with a UV-Vis or Diode-Array Detector (DAD).
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 um particle size).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Elution: A typical gradient might run from 5% B to 95% B over 15 minutes, followed
by a hold and re-equilibration period. The gradient is crucial for eluting both the polar boronic
acid and any less polar impurities.

Flow Rate: 1.0 mL/min.

Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254
nm).

Sample Preparation: Prepare a stock solution of the sample in acetonitrile/water (50:50) at a
concentration of ~1 mg/mL. Further dilute to an appropriate working concentration (e.g., 0.1
mg/mL).

System Suitability: Before analysis, inject a standard solution multiple times to ensure
system precision (e.g., RSD < 2% for retention time and peak area).

Validation Parameters Summary The method must be validated according to International

Council for Harmonisation (ICH) guidelines to be considered trustworthy.[13]
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Parameter Acceptance Criteria Purpose
The analyte peak is well-
_ Ensures the method accurately
o resolved from all potential
Specificity ) N ) measures only the target
impurities and degradation
compound.
products.
R2 > 0.999 over a defined Confirms a direct relationship
Linearity concentration range (e.g., 0.1 -  between detector response
1.0 pg/mL). and concentration.
Measures the closeness of the
98.0% - 102.0% recovery from )
Accuracy ] ] experimental value to the true
a spiked matrix.
value.
Repeatability (RSD < 1.0%),
o ] o Demonstrates the method's
Precision Intermediate Precision (RSD <

2.0%).

consistency and reproducibility.

Stability Assessment: Forced Degradation

Forced degradation studies are essential to understand the intrinsic stability of a compound

and to ensure the analytical method is "stability-indicating."[11]

Experimental Protocol: Forced Degradation Study

» Prepare separate solutions of the boronic acid (~0.1 mg/mL).

e Acidic Stress: Add 0.1 M HCI and heat at 60°C for 24 hours.

e Basic Stress: Add 0.1 M NaOH and keep at room temperature for 4 hours. (Basic conditions

can rapidly promote protodeboronation).

o Oxidative Stress: Add 3% H20:2 and keep at room temperature for 24 hours.

o Thermal Stress: Heat the solid sample at 70°C for one week.

e Analysis: Analyze all stressed samples by the validated HPLC method. The appearance of

new peaks and a decrease in the main peak area indicate degradation. A DAD can be used
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to assess peak purity and identify potential co-eluting degradants.

Conclusion and Recommendations

5-Formyl-3-methoxyphenylboronic acid is a well-defined chemical entity whose structure
can be unequivocally confirmed through a combination of NMR, FT-IR, and MS. Its
spectroscopic profile is consistent with its structure and shows predictable variations when
compared to its isomers and analogs.

For researchers employing this reagent, the following is advised:

o Initial Verification: Always perform at least a basic spectroscopic check (e.g., *H NMR) on a
new batch of the reagent to confirm its identity and absence of gross impurities.

o Purity Assessment: A validated RP-HPLC method, as described, is the most reliable way to
quantify purity and should be used in quality control settings.

o Storage and Handling: Given the susceptibility of boronic acids to degradation, 5-Formyl-3-
methoxyphenylboronic acid should be stored in a cool, dry, and dark environment under
an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and prevent
boroxine formation and protodeboronation.

By adhering to these analytical principles, scientists can ensure the integrity of their starting
materials, leading to more reliable, reproducible, and successful synthetic outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://m.chemicalbook.com/SpectrumEN_87199-16-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_10365-98-7_1HNMR.htm
https://pdfs.semanticscholar.org/180b/b77510a31959e950083e8497a630dc3b0569.pdf
https://www.lgcstandards.com/ES/en/p/TRC-M263428
https://pubchemlite.lcsb.uni.lu/e/compound/16218167
https://pubchemlite.lcsb.uni.lu/e/compound/16218167
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6677374.htm
https://www.echemi.com/products/pd2108216144-4-formyl-3-methoxyphenylboronicacid.html
https://www.benchchem.com/pdf/2_5_Difluorophenylboronic_Acid_A_Technical_Guide_to_Stability_and_Storage.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_HPLC_Methods_for_Purity_Validation_of_Synthesized_5_Bromonicotinic_Acid.pdf
https://public.pensoft.net/items/?p=7TVeXpoqfNYT89tyrm3ifrTeG9Wv8P676JSQp%2FH2pj9hhtoybol4GF7LEbj3fxHT5Fo8esHsuNYAbZFvZBDDZQnNGvgWB4wgAIYkjyzNe3LaW2Fs9QVwLKaArmQ%3D&n=khJveOovb9Ybv8RjkCG7JemZId2ygL%2Fn95TZ
https://www.benchchem.com/product/b1443117#spectroscopic-analysis-and-validation-of-5-formyl-3-methoxyphenylboronic-acid
https://www.benchchem.com/product/b1443117#spectroscopic-analysis-and-validation-of-5-formyl-3-methoxyphenylboronic-acid
https://www.benchchem.com/product/b1443117#spectroscopic-analysis-and-validation-of-5-formyl-3-methoxyphenylboronic-acid
https://www.benchchem.com/product/b1443117#spectroscopic-analysis-and-validation-of-5-formyl-3-methoxyphenylboronic-acid
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1443117?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 14/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1443117?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

